1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-

Medicinal Chemistry ADME Prediction Lipophilicity

1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)- (CAS 664991-77-9) is a polyhalogenated 7-azaindole derivative carrying chlorine atoms at positions 4 and 5, an iodine at position 2, and a pyrimidin-5-yl substituent at position 3 of the azaindole core. This compound belongs to the pyrimidinyl-substituted 7-azaindole class, a scaffold extensively employed in kinase inhibitor discovery programs targeting CSF1R, JAK, CDK, and PDK1 among others.

Molecular Formula C11H5Cl2IN4
Molecular Weight 390.99 g/mol
Cat. No. B12524798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-
Molecular FormulaC11H5Cl2IN4
Molecular Weight390.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C2=C(NC3=NC=C(C(=C23)Cl)Cl)I
InChIInChI=1S/C11H5Cl2IN4/c12-6-3-17-11-8(9(6)13)7(10(14)18-11)5-1-15-4-16-2-5/h1-4H,(H,17,18)
InChIKeyIGSXRZDLCVCBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-: Procurement-Grade Physicochemical Profile for Medicinal Chemistry and Kinase-Targeted Library Synthesis


1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)- (CAS 664991-77-9) is a polyhalogenated 7-azaindole derivative carrying chlorine atoms at positions 4 and 5, an iodine at position 2, and a pyrimidin-5-yl substituent at position 3 of the azaindole core . This compound belongs to the pyrimidinyl-substituted 7-azaindole class, a scaffold extensively employed in kinase inhibitor discovery programs targeting CSF1R, JAK, CDK, and PDK1 among others [1]. With a molecular formula of C₁₁H₅Cl₂IN₄ and a molecular weight of 390.99 g/mol, it is supplied at ≥98% purity (NLT 98%) by multiple ISO-certified vendors and stored at 20°C for up to two years .

Why 4,5-Dichloro-2-iodo-3-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Its Mono-Chloro or Non-Halogenated Analogs in Synthesis Workflows


The 1H-pyrrolo[2,3-b]pyridine scaffold tolerates extensive substitution, but the precise halogenation pattern and heteroaryl appendage govern both physicochemical properties and synthetic trajectory. The 2-iodo substituent is a well-established superior leaving group for chemoselective Pd-catalyzed cross-coupling (Suzuki–Miyaura, Sonogashira) at the C-2 position before engaging the chloro substituents, as demonstrated in 7-azaindole library syntheses [1]. The 4,5-dichloro motif provides two electronically differentiated aryl chloride handles for sequential functionalization, whereas the commercially prevalent 5-chloro-2-iodo analog (CAS 664991-76-8) lacks the C-4 chlorine and consequently offers one fewer diversification vector . Replacing the pyrimidin-5-yl group with a pyrimidin-4-yl or phenyl substituent alters kinase hinge-binding pharmacophore geometry and is not functionally equivalent in kinase inhibitor design .

Quantitative Differential Evidence for 4,5-Dichloro-2-iodo-3-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine Versus Closest Analogs


Lipophilicity Differentiation: LogP 3.93 for the 4,5-Dichloro Target vs. LogP 3.28 for the 5-Chloro Mono-Chloro Analog

The target compound exhibits a calculated LogP of 3.93130, compared to 3.27790 for the closest commercially available analog, 5-chloro-2-iodo-3-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine (CAS 664991-76-8) . The additional chlorine at position 4 increases lipophilicity by ΔLogP = 0.65 without altering the topological polar surface area (both compounds: PSA = 54.46 Ų) . This LogP shift is consequential: in lead optimization, a ΔLogP of ~0.6 can substantially alter membrane permeability, plasma protein binding, and metabolic clearance of derived compounds.

Medicinal Chemistry ADME Prediction Lipophilicity

Molecular Weight Distinction: 390.99 vs. 356.55 for the Mono-Chloro Analog Reflects an Additional Diversification Handle

The target compound has a molecular weight of 390.99 g/mol (exact mass 389.894 Da), which is 34.44 Da heavier than the mono-chloro analog 5-chloro-2-iodo-3-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine (MW 356.55 g/mol, exact mass 355.933 Da) . This mass difference corresponds precisely to the additional chlorine atom at position 4. The core scaffold 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine (CAS 1142192-58-2, MW 187.03 Da) lacks both the 2-iodo and 3-pyrimidinyl substituents entirely, demonstrating that the target compound integrates three distinct functional handles into a single intermediate [1].

Synthetic Chemistry Halogenated Building Blocks Molecular Properties

Chemoselective Cross-Coupling Enabled by 2-Iodo Group: Class-Level Evidence from 7-Azaindole Suzuki–Miyaura Methodology

A 2024 methodology study demonstrated that 2-iodo-4-chloro-7-azaindole intermediates undergo chemoselective Suzuki–Miyaura cross-coupling exclusively at the C-2 iodo position using Pd(OAc)₂/RuPhos in tert-butanol, achieving 94% conversion in 5 minutes and 68% isolated yield of the mono-arylated product, with subsequent Buchwald–Hartwig amination at C-4 providing orthogonal diversification [1]. The target compound, bearing both a C-2 iodo group and C-4/C-5 chloro substituents, extends this orthogonal reactivity paradigm to three positions: the iodo group enables first-stage C-2 coupling, while the two electronically distinct chloro substituents permit sequential C-4 and C-5 functionalization. In contrast, the 5-chloro-2-iodo analog (CAS 664991-76-8) offers only two diversification sites . Iodoarenes are established to react 10–100× faster than analogous bromoarenes in Pd-catalyzed oxidative addition, providing a kinetic basis for chemoselectivity [1].

Synthetic Methodology Cross-Coupling Chemoselectivity

Optimal Procurement and Application Scenarios for 4,5-Dichloro-2-iodo-3-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine Based on Differential Evidence


Kinase-Focused Fragment and Lead-Optimization Library Synthesis Requiring Three Orthogonal Diversification Vectors

Medicinal chemistry teams synthesizing 2,4,5-trisubstituted 7-azaindole kinase inhibitor libraries should prioritize this compound over the mono-chloro analog (CAS 664991-76-8). The 2-iodo group enables first-stage chemoselective Suzuki–Miyaura or Sonogashira coupling, while the C-4 and C-5 chloro substituents permit sequential Buchwald–Hartwig amination or additional cross-coupling steps, delivering three points of diversity from a single intermediate [1]. This directly reduces step count relative to iterative halogenation approaches required when starting from less substituted analogs.

ADME-Tailored Lead Series Where a ΔLogP of +0.65 Over the Mono-Chloro Analog Is Pharmacokinetically Meaningful

When a lead series based on the 5-chloro-2-iodo-3-(pyrimidin-5-yl)-7-azaindole scaffold requires increased lipophilicity to improve membrane permeability or target engagement, the 4,5-dichloro target compound provides a quantifiable LogP increment of 0.65 without altering PSA (54.46 Ų for both) [1]. This allows systematic LogP tuning within a matched molecular pair framework, where the only structural variable is the presence or absence of the 4-chloro substituent.

Building Block Procurement for 3-(Pyrimidin-5-yl)-7-azaindole-Based JAK, CDK, or CSF1R Inhibitor Programs

The 3-(pyrimidin-5-yl) substitution pattern is a recognized kinase hinge-binding motif distinct from the 3-(pyrimidin-4-yl) regioisomer found in meriolins [1]. Research groups executing structure-based drug design against kinases that prefer a 5-pyrimidinyl hinge-binder geometry (e.g., certain JAK family members, CDK isoforms) should procure this specific regioisomer rather than the more common pyrimidin-4-yl or pyrimidin-2-yl analogs, as the hinge-binding geometry is not interchangeable between regioisomers.

Commercial-Scale Intermediate Sourcing with Documented Purity and Stability Specifications

This compound is available from ISO-certified suppliers at NLT 98% purity with defined storage conditions (20°C, 2-year stability) [1]. For CROs and pharmaceutical development groups requiring batch-to-batch consistency in multi-step synthesis campaigns, these documented specifications support regulatory compliance and reduce the risk of impurity-related synthetic failures compared to sourcing non-certified or lower-purity analogs.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.